Gonadorelin diacetate

Description

Properties

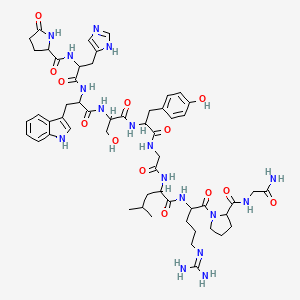

IUPAC Name |

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSAKCOAKORKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H75N17O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.88e-02 g/L | |

| Record name | Gonadorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33515-09-2, 9034-40-6, 71447-49-9, 6918-09-8 | |

| Record name | Gonadorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Luteinizing hormone-releasing factor | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Luteinizing hormone-releasing factor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gonadorelin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Luteinizing hormone releasing hormone human acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Gonadorelin Diacetate in Pituitary Gonadotrophs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of gonadorelin (B1671987) diacetate on pituitary gonadotrophs. Gonadorelin, a synthetic decapeptide identical to endogenous gonadotropin-releasing hormone (GnRH), is a critical regulator of the hypothalamic-pituitary-gonadal axis. Its interaction with pituitary gonadotrophs initiates a cascade of signaling events that culminate in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), the primary drivers of reproductive function.[1][2][3] This document details the signaling pathways, provides quantitative data on receptor binding and gonadotropin release, outlines key experimental protocols, and visualizes the core processes through detailed diagrams.

Receptor Binding and Activation of Intracellular Signaling

Gonadorelin diacetate exerts its effects by binding to the GnRH receptor (GnRH-R), a member of the G-protein coupled receptor (GPCR) superfamily, on the surface of pituitary gonadotrophs.[1][3] This interaction is the initial and pivotal step in a complex signaling network.

G-Protein Coupling and Second Messenger Generation

The GnRH receptor is primarily coupled to the Gq/11 class of G-proteins.[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

Calcium Mobilization and Protein Kinase C Activation

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4] This initial release is often followed by an influx of extracellular Ca2+ through voltage-gated calcium channels. The elevated intracellular Ca2+ concentration is a key signal for the exocytosis of pre-synthesized LH and FSH.

Concurrently, DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[4] PKC is a family of serine/threonine kinases that phosphorylate a multitude of downstream protein targets, playing a crucial role in both the synthesis and secretion of gonadotropins.

Mitogen-Activated Protein Kinase (MAPK) Cascades

Downstream of PKC and calcium signaling, this compound activates several mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[5] These cascades are critical for transducing signals to the nucleus to regulate the transcription of the common alpha-subunit and the specific beta-subunits of LH and FSH, thereby controlling their long-term synthesis.[2][5] GnRH has been shown to rapidly phosphorylate ERK and p38MAPK, with a 30- to 50-fold stimulation observed within 5 minutes in LβT2 gonadotrope cells.[5]

Quantitative Data on this compound Action

The following tables summarize key quantitative parameters of this compound's interaction with the GnRH receptor and its effect on gonadotropin release.

Table 1: GnRH Receptor Binding Affinity

| Ligand | Cell Type/Tissue | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| GnRH | Rat Pituitary Homogenate | [3H]GnRH | ~2 | Not Reported | [6] |

| GnRH Agonist (Buserelin) | Rat Pituitary Cells | [125I]Buserelin | ~0.5 | ~1600 | [7] |

Table 2: Potency of Gonadotropin Release

| Agonist | Hormone | Cell Type | EC50 | Reference |

| GnRH | LH | Rat Pituitary Cells in Culture | Not specified | [8][9] |

| GnRH | FSH | Rat Pituitary Cells in Culture | Not specified | [9][10] |

| GnRH | Intracellular Ca2+ | HEK293/GnRHR cells | 23.26 ± 3.37 nM | [4] |

Table 3: Downstream Signaling Activation

| Agonist | Signaling Molecule | Cell Line | Fold Activation (Peak) | Time to Peak | Reference |

| GnRH | pERK | LβT2 | 30-50 | 5 min | [5] |

| GnRH | p38MAPK | LβT2 | 30-50 | 5 min | [5] |

| GnRH | JNK | LβT2 | ~10 | 30 min | [5] |

Visualizing the Mechanism of Action

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound in pituitary gonadotrophs.

Pulsatile vs. Continuous Stimulation

The mode of this compound administration is a critical determinant of the physiological response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for GnRH Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the GnRH receptor.

Materials:

-

Receptor Source: Pituitary cell membranes (e.g., from primary rat pituitary cultures or a gonadotrope cell line like LβT2 or αT3-1).

-

Radioligand: A high-affinity GnRH agonist labeled with 125I (e.g., [125I]-Buserelin).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 0.1% BSA.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass Fiber Filters: Whatman GF/C filters, pre-treated with 0.3% polyethyleneimine.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize pituitary tissue or cells in ice-cold buffer.

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd), and increasing concentrations of unlabeled this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GnRH).

-

-

Incubation:

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 (the concentration that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Measurement of Intracellular Calcium Mobilization

This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound.

Materials:

-

Cells: Primary pituitary cells or a gonadotrope cell line cultured on glass coverslips.

-

Fura-2 AM: Acetoxymethyl ester form of Fura-2.

-

Pluronic F-127: To aid in dye loading.

-

Hanks' Balanced Salt Solution (HBSS): Buffered with HEPES.

-

This compound.

-

Fluorescence Microscopy System: Equipped with excitation wavelengths of 340 nm and 380 nm and an emission detector at ~510 nm.

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading solution containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS.

-

Wash the cells with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

-

Wash the cells with HBSS to remove extracellular dye.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Continuously perfuse the cells with HBSS.

-

Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

Stimulate the cells by adding this compound to the perfusion buffer.

-

Record the change in the F340/F380 ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca2+ concentration.

-

Calibrate the fluorescence ratio to absolute Ca2+ concentrations using ionophores (e.g., ionomycin) and Ca2+-free/saturating Ca2+ solutions.

-

Quantification of LH and FSH Secretion

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of LH and FSH secreted from pituitary cells in response to this compound.

Materials:

-

Cells: Primary pituitary cells or a gonadotrope cell line cultured in multi-well plates.

-

Cell Culture Medium: Serum-free medium for stimulation.

-

This compound.

-

LH and FSH ELISA Kits: Commercially available kits containing capture antibodies, detection antibodies, standards, and substrate.

-

Plate Reader: Capable of measuring absorbance at the appropriate wavelength.

Procedure:

-

Cell Culture and Stimulation:

-

Plate cells at a known density and allow them to adhere.

-

Replace the growth medium with serum-free medium and incubate for a period to establish basal secretion.

-

Treat the cells with various concentrations of this compound for a defined time period (e.g., 4 hours).

-

Collect the cell culture supernatant, which contains the secreted hormones.

-

-

ELISA:

-

Follow the manufacturer's protocol for the specific ELISA kit. A typical sandwich ELISA procedure is as follows:

-

Coat a 96-well plate with a capture antibody specific for LH or FSH.

-

Block non-specific binding sites.

-

Add the collected cell culture supernatants and a series of known standards to the wells.

-

Incubate to allow the hormone to bind to the capture antibody.

-

Wash the plate to remove unbound material.

-

Add a biotinylated detection antibody specific for a different epitope on the hormone.

-

Incubate and wash.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and wash.

-

Add a chromogenic substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of LH or FSH in the cell culture supernatants by interpolating their absorbance values on the standard curve.

-

Normalize the hormone secretion to the number of cells or total protein content.

-

This in-depth guide provides a foundational understanding of the mechanism of action of this compound in pituitary gonadotrophs, essential for professionals in reproductive biology and drug development. The provided protocols and visualizations serve as practical resources for further research and application.

References

- 1. How Gonadorelin Acetate Peptide Influences Gonadotropins Release Article - ArticleTed - News and Articles [articleted.com]

- 2. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. GnRH activates ERK1/2 leading to the induction of c-fos and LHbeta protein expression in LbetaT2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand assay for gonadotropin-releasing hormone: relative potencies of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GnRH-stimulated LH release from rat anterior pituitary cells in culture: refractoriness and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of gonadotrophins and its regulation in the pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of hypothalamic-releasing hormones on LH, FSH, and prolactin in pituitary monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Gonadorelin Diacetate in the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonadorelin (B1671987) diacetate, a synthetic analog of gonadotropin-releasing hormone (GnRH), is a critical tool in reproductive medicine and endocrinology. Its function within the Hypothalamic-Pituitary-Gonadal (HPG) axis is multifaceted and highly dependent on its mode of administration. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and physiological effects of Gonadorelin diacetate. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes.

Introduction: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

The HPG axis is the cornerstone of reproductive function, a finely tuned neuroendocrine system that governs gametogenesis and steroidogenesis.[1][2] The axis is a hierarchical cascade initiated by the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[2][3][4] GnRH travels through the hypophyseal portal circulation to the anterior pituitary gland, where it stimulates the synthesis and release of two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][3][4][5] These hormones, in turn, act on the gonads (testes in males and ovaries in females) to stimulate the production of sex steroids, such as testosterone (B1683101) and estrogen, and to regulate the development of gametes.[1][2][4] The sex steroids then exert feedback control on the hypothalamus and pituitary, modulating GnRH, LH, and FSH secretion to maintain reproductive homeostasis.[2]

This compound: A Synthetic GnRH Agonist

This compound is a synthetic decapeptide that is chemically identical to endogenous GnRH.[6][7] As a GnRH agonist, it binds to and activates GnRH receptors on the surface of pituitary gonadotrope cells.[7][8][9] This interaction is the primary mechanism through which this compound exerts its influence on the HPG axis. The physiological and therapeutic outcomes of this compound administration are critically dependent on the pattern of its delivery – either pulsatile or continuous.[3][8]

Mechanism of Action and Signaling Pathways

Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events.[10][11][12]

The primary signaling pathway activated by the GnRH receptor is the Gαq/11 pathway.[3][10][12] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][10]

-

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[8][13]

-

DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC).[8][13]

The activation of the PKC and Ca2+/calmodulin-dependent pathways ultimately leads to the synthesis and exocytosis of LH and FSH from the pituitary gonadotropes.[13]

Beyond the canonical Gαq/11 pathway, GnRH receptor activation can also involve other G-proteins, such as Gαs and Gαi, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.[10] Furthermore, GnRH signaling can activate mitogen-activated protein kinase (MAPK) cascades, including ERK and JNK, which play a role in regulating the transcription of gonadotropin subunit genes.[11][13]

Biphasic and Differential Effects on the HPG Axis

The administration of this compound can either stimulate or suppress the HPG axis, a paradoxical effect determined by the frequency and continuity of its delivery.

Pulsatile Administration: Stimulation of the HPG Axis

When administered in a pulsatile fashion, mimicking the endogenous secretion of GnRH by the hypothalamus, this compound stimulates the pituitary gonadotropes to release LH and FSH.[3][8] This mode of administration is employed to treat conditions characterized by deficient endogenous GnRH secretion, such as hypogonadotropic hypogonadism and hypothalamic amenorrhea, thereby inducing ovulation and spermatogenesis.[8][9][14]

References

- 1. mybiosource.com [mybiosource.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Gonadorelin (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ibl-international.com [ibl-international.com]

- 8. [Induction of ovulation by pulsatile gonadoliberin administration. Indications and limits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Testosterone ELISA Kit (ab108666) | Abcam [abcam.com]

- 10. Randomized Trial Using Gonadotropin-Releasing Hormone Agonist Triptorelin for the Preservation of Ovarian Function During (Neo)Adjuvant Chemotherapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. benchchem.com [benchchem.com]

- 14. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Gonadorelin Diacetate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Gonadorelin. It includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding for professionals in the fields of endocrinology, peptide chemistry, and drug development.

Discovery and Historical Context

The journey to understanding the central control of reproduction culminated in the isolation and characterization of Gonadotropin-Releasing Hormone (GnRH), for which Andrew V. Schally and Roger Guillemin were awarded the Nobel Prize in Physiology or Medicine in 1977.[1][2][3] Their pioneering work, building on Geoffrey Harris's theories of neuroendocrine control, involved processing enormous quantities of porcine and ovine hypothalami to isolate the peptide responsible for stimulating the release of gonadotropins from the pituitary gland.[2][4]

The structure of this hypothalamic neurohormone was identified as a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂).[4] This discovery was a landmark in neuroendocrinology, confirming that the brain communicates with the pituitary via hormonal signals, and it paved the way for the synthesis of GnRH and its analogs for therapeutic use.[1][2][5][6] The synthetic version of this peptide is known as Gonadorelin.[7][8] Gonadorelin diacetate is the salt form used in pharmaceutical preparations.[9][10]

References

- 1. Gonadotropin-releasing hormone: incredible 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endocrinology.org [endocrinology.org]

- 3. How GnRH activates its receptor, opening pathways for new therapies----Newsletter [newsletter.cas.cn]

- 4. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Roger Guillemin (1924 to 2024): Discoverer of brain hormones that control physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gonadorelin - Creative Peptides [creative-peptides.com]

- 8. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

An In-depth Technical Guide to the Biological and Physiological Effects of Gonadorelin Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonadorelin (B1671987) diacetate, a synthetic analogue of the endogenous decapeptide Gonadotropin-Releasing Hormone (GnRH), is a critical tool in reproductive medicine and endocrinology research. Its primary function is to modulate the synthesis and secretion of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary. The physiological outcome of gonadorelin administration is critically dependent on its delivery pattern. Pulsatile administration mimics the natural hypothalamic rhythm, stimulating the pituitary-gonadal axis, whereas continuous administration leads to receptor downregulation and profound suppression of this axis. This guide provides a comprehensive overview of the molecular mechanisms, physiological effects, and key experimental applications of Gonadorelin diacetate, presenting quantitative data, detailed experimental protocols, and visual representations of its core biological pathways and applications.

Introduction

Gonadorelin is a synthetic decapeptide identical in structure to the native Gonadotropin-Releasing Hormone (GnRH) produced by the hypothalamus.[1] GnRH is the primary regulator of the hypothalamic-pituitary-gonadal (HPG) axis, controlling reproductive function.[2] this compound is the acetate (B1210297) salt of this synthetic hormone, utilized for both diagnostic and therapeutic purposes.[1] Its principal effect is to stimulate the anterior pituitary gland to release Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH).[1] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis in both males and females.

Mechanism of Action

Gonadorelin exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of gonadotrope cells in the anterior pituitary gland.[3] This interaction initiates a complex intracellular signaling cascade.

Signaling Pathway: The binding of Gonadorelin to its receptor (GnRHR) activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored calcium ions (Ca2+) into the cytoplasm. The combination of elevated intracellular Ca2+ and DAG activates Protein Kinase C (PKC). PKC then phosphorylates various downstream proteins, leading to the synthesis and secretion of LH and FSH.

Physiological Effects: A Dichotomous Response

The physiological response to this compound is uniquely dependent on the mode of administration. This dual mechanism allows for either stimulation or suppression of the reproductive axis.

Pulsatile Administration: HPG Axis Stimulation

Administering Gonadorelin in a pulsatile fashion, typically with a frequency of every 90 to 120 minutes, mimics the endogenous secretion pattern of hypothalamic GnRH.[4] This approach maintains the sensitivity of the pituitary GnRH receptors, leading to a sustained physiological release of LH and FSH.[2]

-

In Females: The resulting gonadotropin release drives follicular development, ovulation, and normal corpus luteum function. It is used to treat infertility in women with hypothalamic amenorrhea.[5]

-

In Males: Pulsatile delivery stimulates LH-mediated testosterone (B1683101) production by Leydig cells and FSH-supported spermatogenesis in Sertoli cells. This is an effective treatment for hypogonadotropic hypogonadism, inducing puberty and restoring fertility.[6]

Continuous Administration: HPG Axis Suppression

Continuous or high-dose administration of Gonadorelin leads to a biphasic response. An initial, transient "flare-up" in LH and FSH secretion is followed by a profound suppression of gonadotropin release.[1] This inhibitory effect is due to the downregulation and desensitization of GnRH receptors on the pituitary gonadotropes.[7] This paradoxical effect is leveraged clinically to induce a state of medical castration.

-

Clinical Applications: This suppressive effect is used in the management of hormone-dependent conditions such as prostate cancer, endometriosis, and central precocious puberty.[8]

Data Presentation: Pharmacokinetics and Hormonal Response

Table 1: Pharmacokinetic Parameters of Gonadorelin

| Parameter | Value | Reference(s) |

| Route of Administration | Intravenous (IV), Subcutaneous (SC) | [4] |

| Bioavailability (IV) | 100% (complete) | |

| Distribution Half-life | 2 to 10 minutes | [4] |

| Terminal Elimination Half-life | 10 to 40 minutes | [4] |

| Metabolism | Rapid hydrolysis into inactive peptide fragments | [4] |

Table 2: Quantitative Hormonal Effects of Gonadorelin Administration

| Condition & Protocol | Analyte | Baseline Level (Mean ± SD) | Post-Treatment Level (Mean ± SD) | Time Point | Reference(s) |

| Hypogonadotropic Hypogonadism (Male) Pulsatile GnRH (25-300 ng/kg every 2h) | Testosterone | 61 ± 6 ng/dL | 575 ± 33 ng/dL | Sustained (up to 36 mo) | [6] |

| Hypogonadotropic Hypogonadism (Male) Pulsatile GnRH Pump | Testosterone | 48 ± 47 ng/dL | 361 ± 117 ng/dL | 1 year | [9] |

| Hypogonadotropic Hypogonadism (Male) Pulsatile GnRH Pump | Luteinizing Hormone (LH) | 0.65 ± 0.63 IU/L | Significantly Improved | > 0.5 year | [9] |

| Hypogonadotropic Hypogonadism (Male) Pulsatile GnRH Pump | Follicle-Stimulating Hormone (FSH) | 1.03 ± 0.64 IU/L | Significantly Improved | > 0.5 year | [9] |

| Diagnostic GnRH Stimulation Test (CPP) 100 µg IV Gonadorelin | Luteinizing Hormone (LH) | Pre-pubertal | Peak ≥ 5 IU/L (Pubertal Response) | 40 minutes post-injection | [10][11] |

| Bovine Model 100 µg IM this compound | Luteinizing Hormone (LH) | ~0.5 ng/mL | Peak ~6.5 ng/mL | ~1.5 - 2 hours | [12] |

CPP: Central Precocious Puberty

Experimental Protocols

Protocol: GnRH Stimulation Test for Pituitary Function Assessment

This protocol is the gold standard for diagnosing central precocious puberty by assessing the pituitary's gonadotropin response.[13]

Objective: To determine if the hypothalamic-pituitary-gonadal axis has been prematurely activated.

Materials:

-

This compound for injection (100 µg)

-

Sterile saline for reconstitution

-

Intravenous (IV) catheter

-

Blood collection tubes (e.g., serum separator tubes)

-

Centrifuge

-

Assay kits for LH and FSH (e.g., chemiluminescent immunoassay)

Methodology:

-

Patient Preparation: The patient should be fasting. An IV catheter is inserted for blood sampling and drug administration.

-

Baseline Sample: A blood sample is drawn immediately before gonadorelin administration to establish baseline LH and FSH levels (Time = 0 min).

-

Administration: A single bolus of Gonadorelin (100 µg) is administered intravenously.[8][13]

-

Post-Stimulation Sampling: Blood samples are collected at specified time points post-injection. Common time points include 30, 45, and 60 minutes.[13] For a simplified but highly sensitive and specific assessment in diagnosing CPP, a single sample at 40 minutes post-injection is often sufficient.[10][14]

-

Sample Processing: Blood samples are allowed to clot, then centrifuged to separate the serum. Serum is stored at -20°C or lower until analysis.

-

Hormonal Analysis: Serum concentrations of LH and FSH are measured using a validated immunoassay.

-

Interpretation: A pubertal response is typically defined by a peak stimulated LH level >5 IU/L, indicating activation of the HPG axis.[10][11]

Protocol: GnRH Agonist "Long Protocol" for In Vitro Fertilization (IVF)

Objective: To suppress endogenous LH surges during controlled ovarian hyperstimulation (COH) to allow for planned oocyte retrieval.

Materials:

-

This compound or another short-acting GnRH agonist (e.g., daily injections of 0.1 mg)

-

Gonadotropins (recombinant FSH, hMG)

-

Human Chorionic Gonadotropin (hCG) for final oocyte maturation

-

Syringes and needles for subcutaneous injection

-

Ultrasound equipment

-

Hormone assay kits (Estradiol, LH, Progesterone)

Methodology:

-

Downregulation Phase: A GnRH agonist (e.g., Gonadorelin 0.1 mg) is administered daily via subcutaneous injection, starting in the mid-luteal phase (approx. day 21) of the preceding menstrual cycle.[15]

-

Verification of Suppression: After approximately 14-16 days of GnRH agonist administration, a blood test and ultrasound are performed to confirm pituitary suppression. Criteria for downregulation are typically serum estradiol (B170435) < 50 pg/mL and endometrial thickness < 5 mm.[15]

-

Stimulation Phase: Once downregulation is confirmed, daily injections of gonadotropins (e.g., 150-300 IU FSH) are initiated to stimulate the growth of multiple ovarian follicles. The GnRH agonist is continued at the same or a reduced dose to prevent a premature LH surge.[16]

-

Monitoring: Follicular growth is monitored every 2-3 days using transvaginal ultrasound and measurement of serum estradiol levels. Gonadotropin dosage may be adjusted based on the ovarian response.

-

Maturation Trigger: When at least three follicles reach a mean diameter of 17-18 mm, the final oocyte maturation is triggered with an injection of hCG. The GnRH agonist is discontinued (B1498344) on the day of the hCG trigger.

-

Oocyte Retrieval: Transvaginal oocyte retrieval is scheduled for 34-36 hours after the hCG injection, just prior to expected ovulation.

Protocol: Subcutaneous Administration in Rodent Models

Objective: To investigate the in vivo effects of Gonadorelin on the HPG axis in a preclinical research setting.

Materials:

-

This compound

-

Sterile vehicle (e.g., 0.9% sterile saline)

-

Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

-

Animal restrainer (optional)

-

70% Ethanol (B145695) and gauze pads

Methodology:

-

Formulation Preparation: Reconstitute the lyophilized this compound powder in the sterile vehicle to the desired final concentration. Ensure complete dissolution. The solution should be filter-sterilized through a 0.22 µm filter if not prepared aseptically.

-

Dose Calculation: Calculate the injection volume based on the animal's body weight and the target dose (e.g., µg/kg).

-

Animal Restraint: Securely restrain the animal (e.g., mouse or rat). For mice, scruffing the neck and back skin is effective.

-

Site Preparation: Wipe the intended injection site (typically the loose skin over the dorsal midline or flank) with a 70% ethanol wipe and allow it to dry.

-

Injection: Gently lift a fold of skin to create a "tent." Insert the needle, bevel up, at the base of the skin tent, parallel to the animal's body.

-

Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (absence of blood in the syringe hub).

-

Administration: Inject the calculated volume of the Gonadorelin solution subcutaneously.

-

Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary. Monitor the animal for any adverse reactions.

References

- 1. 4adi.com [4adi.com]

- 2. Pulsatile gonadotropin-releasing hormone: clinical applications of a physiologic paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pulsatile gonadotropin secretion after discontinuation of long term gonadotropin-releasing hormone (GnRH) administration in a subset of GnRH-deficient men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gonadorelin - Wikipedia [en.wikipedia.org]

- 5. Gonadorelin (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. Long-term administration of gonadotropin-releasing hormone in men with idiopathic hypogonadotropic hypogonadism. A model for studies of the hormone's physiologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Therapeutic effects of a pulsatile GnRH pump on adult male patients with congenital hypogonadotropic hypogonadism (CHH): a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GnRH Stimulation Test in Precocious Puberty: Single Sample is Adequate for Diagnosis and Dose Adjustment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gonadotropin-releasing hormone stimulation test and diagnostic cutoff in precocious puberty: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effectiveness of the triptorelin stimulation test compared with the classic gonadotropin-releasing hormone stimulation test in diagnosing central precocious puberty in girls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] GnRH Stimulation Test in Precocious Puberty: Single Sample is Adequate for Diagnosis and Dose Adjustment | Semantic Scholar [semanticscholar.org]

- 15. Effect of duration of gonadotropin releasing hormone agonist on the outcome of in vitro fertilization-embryo transfer in a short-acting long regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GnRH antagonist protocol versus long-acting GnRH agonist protocol on pregnancy outcomes in IVF/ICSI: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

Initial studies on Gonadorelin diacetate for fertility research

An In-depth Technical Guide on Initial Studies of Gonadorelin (B1671987) Diacetate for Fertility Research

Introduction

Gonadorelin diacetate is a synthetic form of gonadotropin-releasing hormone (GnRH), a decapeptide hormone produced in the hypothalamus.[1][2] As a GnRH analogue, it plays a crucial role in reproductive medicine by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] These gonadotropins are essential for regulating the reproductive systems in both males and females, making this compound a valuable tool in fertility research and for treating various reproductive disorders such as hypogonadotropic hypogonadism, delayed puberty, and certain types of infertility.[1][3][4] Its action mimics the natural pulsatile release of GnRH from the hypothalamus, which is vital for normal reproductive function.[5]

Mechanism of Action

This compound functions by binding to GnRH receptors on the gonadotrope cells located in the anterior pituitary gland.[1][2] This binding initiates a signaling cascade that leads to the synthesis and release of LH and FSH.[1][5] The primary pathway activated is the phospholipase C pathway.[2] This activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, which, along with DAG, activates protein kinase C (PKC).[2] PKC then phosphorylates various proteins, resulting in the secretion of LH and FSH into the bloodstream.[2] These hormones then act on the gonads to stimulate the production of sex steroids, which are critical for processes like ovulation and spermatogenesis.[2][3] The physiological effect of gonadorelin acetate (B1210297) is highly dependent on its administration pattern; a pulsatile administration mimics the natural secretion and promotes gonadotropin release, while continuous administration can lead to pituitary desensitization and suppression of these hormones.[1][4]

Experimental Protocols

Initial studies on this compound have employed various experimental protocols in both human and animal models to evaluate its efficacy and safety for fertility treatments.

Human Clinical Trial Protocol for Hypothalamic Amenorrhea: A common protocol for treating infertility in women with primary hypothalamic amenorrhea involves the pulsatile administration of gonadorelin acetate.[5]

-

Subject Selection: Patients diagnosed with primary or secondary hypothalamic amenorrhea.

-

Administration: Gonadorelin acetate is administered via a portable infusion pump.

-

Dosage and Frequency: A typical dose is 5 µg delivered intravenously (IV) or subcutaneously (SC) every 90 minutes.[5]

-

Monitoring: Patients are monitored for ovulation through serum hormone levels (LH, FSH, estradiol, progesterone) and ultrasound to track follicular development.

-

Primary Outcome: The primary endpoint is the induction of ovulation, with pregnancy as a secondary outcome.[5]

Animal Model Protocol (Bovine): Studies in cattle are frequently used to optimize reproductive synchronization protocols.

-

Subject Selection: Lactating Holstein cows or beef heifers.[6][7]

-

Experimental Design: A 2x2 factorial design might be used to compare different doses (e.g., 100 µg vs. 200 µg) and administration timings.[6]

-

Protocol (Example: Resynch-25):

-

Monitoring: Blood samples are collected to measure progesterone (B1679170) and LH concentrations. Ovarian structures are monitored via transrectal ultrasonography to assess ovulatory response.[6][7]

-

Primary Outcome: Ovulatory response and pregnancy per AI (P/AI).[6]

Quantitative Data from Initial Studies

The following tables summarize quantitative data from various studies on Gonadorelin and its analogues.

Table 1: Ovulation Induction in Women with Hypothalamic Amenorrhea

| Patient Group | Administration Route | Dose & Frequency | Ovulation Rate (%) |

| Primary Hypothalamic Amenorrhea | Intravenous (IV) | 5 µg / 90 min | 68% (23/34 regimens) |

| Secondary Hypothalamic Amenorrhea | Intravenous (IV) | 5 µg / 90 min | 80% (89/111 regimens) |

| Primary Hypothalamic Amenorrhea | Subcutaneous (SC) | 90 min pulse | 74% (42/57 regimens) |

| Secondary Hypothalamic Amenorrhea | Subcutaneous (SC) | 90 min pulse | 82% (59/72 regimens) |

| Data sourced from a summary of clinical efficacy of gonadorelin acetate.[5] |

Table 2: Comparative Efficacy of GnRH Agonists in IVF/ICSI Long Protocol

| GnRH Agonist | Total Gonadotropin (IU) | Duration of Use (days) | Implantation Rate (%) | Clinical Pregnancy Rate (%) | Live Birth Rate (%) |

| Triptorelin Acetate | 2224.20 ± 700.02 | 11.61 ± 1.91 | 40.4 | 41.7 | 32.5 |

| Leuprorelin Acetate | 2266.67 ± 884.01 | 11.83 ± 2.48 | 32.7 | 39.4 | 33.3 |

| Goserelin Acetate | 1685.94 ± 360.24 | 9.50 ± 0.98 | 41.9 | 57.9 | 52.6 |

| Data from a retrospective study comparing different GnRH agonists.[8] |

Table 3: Dose-Response and Comparative Efficacy in Bovine Models

| Species | Treatment Groups | Outcome Measure | Result |

| River Buffalo | 50 µg Gonadorelin vs. 100 µg Gonadorelin | Ovulation within 48h | 1/group 1 female ovulated; All females in group 2 ovulated. |

| Holstein Cows | This compound tetrahydrate vs. Gonadorelin hydrochloride | Pregnancy per AI (P/AI) | No significant difference (38.4% vs. 35.7%) |

| Holstein Cows | 100 µg GnRH vs. 200 µg GnRH (Resynch) | Ovulatory Response | Higher dose increased ovulatory response but did not improve fertility. |

| Holstein Cows & Beef Heifers | This compound (C) vs. Fertagyl (FE) vs. Factrel (FA) | Proportion of dominant follicles ovulated (Cows) | Higher for C (18/19) vs. FE (11/19) and FA (4/7) |

| Data compiled from studies in river buffalo, Holstein cows, and beef heifers.[6][7][9][10] |

References

- 1. bachem.com [bachem.com]

- 2. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]

- 3. What is Gonadorelin Acetate used for? [synapse.patsnap.com]

- 4. genemedics.com [genemedics.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Effect of gonadorelin dose and an additional gonadorelin treatment 2 days after the initiation of Resynch-25 on ovarian dynamics and fertility of lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Different Gonadotropin-Releasing Hormone Agonists on IVF/ICSI-ET Outcomes in Long Protocol: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of different doses of gonadorelin on ovarian follicle dynamics in river buffalo (Bubalus bubalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of different gonadorelin (GnRH) products used for the first or resynchronized timed artificial insemination on pregnancy rates in postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pulsatile Release of Gonadorelin Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonadorelin diacetate is a synthetic decapeptide identical to the endogenous gonadotropin-releasing hormone (GnRH) produced by the hypothalamus.[1][2] It is a cornerstone in the regulation of the reproductive axis, primarily acting on the anterior pituitary gland to modulate the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] The physiological secretion of GnRH is not continuous but occurs in a distinct, pulsatile manner. This pulsatility is paramount for maintaining normal reproductive function.[5]

Administering this compound in a pulsatile fashion that mimics this natural rhythm is a therapeutic strategy to restore the function of the hypothalamic-pituitary-gonadal (HPG) axis in certain reproductive disorders.[6][7] Conversely, continuous administration leads to pituitary desensitization and gonadal suppression.[2][8] This guide provides a detailed examination of the mechanism, pharmacokinetics, clinical applications, and experimental protocols related to the pulsatile administration of this compound.

Core Mechanism of Action

Gonadorelin exerts its effects by binding to high-affinity G protein-coupled receptors (GPCRs) on the surface of pituitary gonadotrope cells.[1][2] This interaction initiates a downstream signaling cascade that is fundamental to gonadotropin release.

2.1 Intracellular Signaling Pathway The binding of Gonadorelin to its receptor primarily activates the Gq/11 protein, triggering the phospholipase C (PLC) pathway.[1] This cascade proceeds as follows:

-

PLC Activation: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.[1]

-

Second Messenger Production: This hydrolysis generates two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored calcium (Ca²⁺) ions into the cytosol.[1]

-

PKC Activation: The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).[1]

-

Gonadotropin Secretion: Activated PKC phosphorylates various intracellular proteins, which culminates in the synthesis and exocytosis of LH and FSH from secretory granules.[1]

2.2 The Critical Role of Pulsatility The pattern of Gonadorelin administration dictates its physiological outcome. The pulsatile nature of endogenous GnRH secretion prevents the downregulation of its own receptors on the pituitary.[5]

-

Pulsatile Administration: Mimics the natural physiological rhythm, maintaining receptor sensitivity and promoting the sustained synthesis and release of LH and FSH. This approach is stimulatory and is used to treat infertility and hypogonadism.[8]

-

Continuous Administration: Leads to receptor desensitization and internalization. The pituitary becomes refractory to stimulation, causing a profound suppression of LH and FSH secretion and, consequently, a shutdown of gonadal steroid production.[2] This paradoxical inhibitory effect is therapeutically exploited to treat hormone-dependent conditions like prostate cancer and endometriosis.

Pharmacokinetics and Data Presentation

The pharmacokinetic profile of Gonadorelin is characterized by rapid absorption and elimination, which necessitates its administration via infusion pump to maintain a physiological pulsatile pattern.

Table 1: Pharmacokinetic Properties of Gonadorelin

| Parameter | Value | Route of Administration | Reference(s) |

|---|---|---|---|

| Distribution Half-Life | 2 to 10 minutes | Intravenous (IV) | [9] |

| Terminal Half-Life | 10 to 40 minutes | Intravenous (IV) | [9] |

| Metabolism | Hydrolysis into smaller, inactive peptide fragments | Systemic | [9] |

| Bioavailability | ~66% (lower than IV) | Subcutaneous (SC) | [10] |

| Peak Plasma Time (Tmax) | Delayed vs. IV | Subcutaneous (SC) | [10] |

| Plasma Profile | Damped pulse waveform vs. IV | Subcutaneous (SC) |[10] |

Clinical Applications & Quantitative Data

Pulsatile Gonadorelin therapy is primarily indicated for hypothalamic-pituitary-gonadal axis disorders where the endogenous GnRH pulse generator is dysfunctional.

Table 2: Summary of Clinical Data for Pulsatile Gonadorelin Therapy

| Indication | Patient Population | Dosing Regimen (Route) | Key Outcomes | Reference(s) |

|---|---|---|---|---|

| Ovulation Induction | Women with Hypothalamic Amenorrhea | 5 µg / 90 min (IV) | 80% ovulation rate in secondary HA; 68% in primary HA. | [11] |

| Ovulation Induction | Women with Hypothalamic Amenorrhea | 75 ng/kg per pulse (IV) | Induces ovulation of a single dominant follicle. | [12] |

| Ovulation Induction | Women with FHA and Polycystic Ovarian Morphology | Pulsatile GnRH vs. Gonadotropins | Higher pregnancy rate per cycle (26.9% vs 7.6%). | [13] |

| Spermatogenesis Induction | Men with Congenital Hypogonadotropic Hypogonadism (CHH) | 10 µg / 90 min, adjusted (SC) | Median time to spermatogenesis: 6 months. Spermatogenesis induced in 90% of patients. | [14][15][16] |

| Spermatogenesis Induction | Men with CHH | 10 µg / 90 min, adjusted (SC) | Shorter time to spermatogenesis vs. hCG/HMG therapy (12.3 vs 14.7 months). | [17] |

| Pubertal Induction | Male infants with CHH | 5 µg / 90 min for 3-5 months (SC) | Significant increase in penile length, testicular volume, and serum inhibin B. |[18] |

Experimental Protocols

Precise protocols are essential for both diagnostic testing and therapeutic administration of Gonadorelin.

5.1 Protocol 1: Diagnostic GnRH Stimulation Test This test assesses the functional capacity and response of the anterior pituitary gonadotropes. It is the gold standard for diagnosing central precocious puberty.[19][20]

Objective: To measure the LH and FSH response to a bolus of Gonadorelin.

Materials:

-

Gonadorelin acetate (B1210297) for injection

-

Sterile saline for dilution

-

Intravenous cannula and infusion set

-

Blood collection tubes (serum separator tubes)

-

Centrifuge

-

Assay kits for LH and FSH (e.g., chemiluminescent immunoassay)

Methodology:

-

Patient Preparation: The patient does not need to be fasting.[21] Ensure the patient is in a resting state.

-

Cannulation: Insert an intravenous cannula into a suitable forearm vein. Maintain patency with a slow saline drip.

-

Baseline Sample (T=0): Withdraw a blood sample for baseline measurement of serum LH and FSH.

-

Gonadorelin Administration: Administer a 100 µg bolus of Gonadorelin intravenously.[19][21] For pediatric patients, a dose of 2.5 µg/kg may be used.[22]

-

Post-Stimulation Sampling: Collect blood samples at timed intervals. A comprehensive schedule includes +20, +30, +40, +60, and +90 minutes post-injection.[19][21] A simplified protocol may use fewer time points, with the 40-minute sample being highly diagnostic for peak LH.[19][20]

-

Sample Processing: Allow blood to clot, then centrifuge to separate serum. Store serum at -20°C or below until analysis.

-

Hormone Analysis: Measure LH and FSH concentrations in all collected samples using a validated immunoassay.

-

Interpretation: A pubertal response is typically characterized by a peak LH level >5-8 IU/L, with the LH peak being greater than the FSH peak.[20][21] Prepubertal individuals show a blunted LH response where the FSH peak is often greater than the LH peak.[21]

5.2 Protocol 2: Therapeutic Pulsatile Administration via Infusion Pump This protocol is for inducing puberty, ovulation, or spermatogenesis in patients with hypogonadotropic hypogonadism.

Objective: To deliver subcutaneous pulses of Gonadorelin that mimic physiological GnRH secretion.

Materials:

-

Portable infusion pump (e.g., Auto Syringe AS6H, Microport)

-

Gonadorelin acetate vials

-

Sterile water or saline for reconstitution

-

Reservoir/syringe for the pump

-

Subcutaneous infusion set (cannula, tubing)

-

Alcohol swabs and sterile dressings

Methodology:

-

Patient Education: Instruct the patient on pump operation, aseptic technique for site changes, and recognition of potential side effects (e.g., skin reactions).

-

Dose Calculation and Pump Programming:

-

Infusion Site Preparation:

-

Select a site on the abdominal wall with ample subcutaneous fat.

-

Clean the site with an alcohol swab and allow it to air dry.

-

-

Cannula Insertion: Insert the subcutaneous cannula at a 45-degree angle into the skin. Secure it with a sterile dressing.

-

Initiate Therapy: Connect the pump tubing to the cannula and start the infusion program.

-

Site Management: The patient should change the infusion site, reservoir, and tubing every 3 days to prevent infection and ensure consistent absorption.[14]

-

Monitoring and Dose Adjustment:

-

Monitor serum LH, FSH, and gonadal steroids (testosterone or estradiol) periodically. For monitoring, blood samples should be drawn 30 minutes after a scheduled pulse.[14]

-

Adjust the Gonadorelin dose as needed to maintain hormone levels within the normal physiological range.[14][23] For example, if testosterone (B1683101) levels remain low, the dose may be increased from 10 µg to 15 µg per pulse.[15]

-

References

- 1. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]

- 2. bachem.com [bachem.com]

- 3. What is Gonadorelin Acetate used for? [synapse.patsnap.com]

- 4. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Therapeutic effects of a pulsatile GnRH pump on adult male patients with congenital hypogonadotropic hypogonadism (CHH): a retrospective study - Jiang - Translational Andrology and Urology [tau.amegroups.org]

- 7. Therapeutic effects of a pulsatile GnRH pump on adult male patients with congenital hypogonadotropic hypogonadism (CHH): a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Gonadorelin - Wikipedia [en.wikipedia.org]

- 10. Pharmacokinetics of gonadotropin-releasing hormone: comparison of subcutaneous and intravenous routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Comparison between pulsatile GnRH therapy and gonadotropins for ovulation induction in women with both functional hypothalamic amenorrhea and polycystic ovarian morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Pulsatile Gonadorelin Pump Induces Earlier Spermatogenesis Than Cyclical Gonadotropin Therapy in Congenital Hypogonadotropic Hypogonadism Men - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Pulsatile Gonadorelin Pump Induces Earlier Spermatogenesis Than Cyclical Gonadotropin Therapy in Congenital Hypogonadotropic Hypogonadism Men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of outcomes between pulsatile gonadotropin releasing hormone and combined gonadotropin therapy of spermatogenesis in patients with congenital hypogonadotropic hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ec.bioscientifica.com [ec.bioscientifica.com]

- 19. GnRH Stimulation Test in Precocious Puberty: Single Sample is Adequate for Diagnosis and Dose Adjustment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. labcorp.com [labcorp.com]

- 21. mft.nhs.uk [mft.nhs.uk]

- 22. Gonadotropin-releasing hormone stimulation test and diagnostic cutoff in precocious puberty: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

Gonadorelin Diacetate: A Deep Dive into its Role in Luteinizing Hormone and Follicle-Stimulating Hormone Secretion

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gonadorelin (B1671987) diacetate, a synthetic analogue of the endogenous gonadotropin-releasing hormone (GnRH), is a critical tool in reproductive medicine and endocrinology research. Its primary function lies in its ability to modulate the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland. This guide provides a comprehensive technical overview of the molecular mechanisms, physiological effects, and experimental considerations of gonadorelin diacetate, with a specific focus on its intricate relationship with LH and FSH secretion. Through a detailed exploration of its signaling pathways, dose-dependent actions, and established experimental protocols, this document serves as an in-depth resource for scientists and professionals in the field of drug development and reproductive biology.

Introduction

This compound is a synthetic decapeptide with a chemical structure identical to the native hypothalamic hormone, GnRH. It acts as a potent agonist at the GnRH receptor, a G-protein coupled receptor located on the surface of pituitary gonadotrope cells. The interaction between this compound and its receptor is the initiating step in a complex signaling cascade that governs the release of LH and FSH. These two gonadotropins are indispensable for regulating gonadal function, including steroidogenesis and gametogenesis, in both males and females.

The physiological outcome of this compound administration is critically dependent on its mode of delivery. Pulsatile administration, mimicking the natural episodic release of GnRH from the hypothalamus, stimulates and sustains the secretion of LH and FSH, making it a valuable therapeutic strategy for conditions such as hypogonadotropic hypogonadism. Conversely, continuous or high-dose administration leads to downregulation and desensitization of the GnRH receptors, resulting in a paradoxical suppression of LH and FSH release. This inhibitory effect is harnessed in the treatment of hormone-dependent conditions like prostate cancer and endometriosis.

This guide will systematically dissect the multifaceted role of this compound in gonadotropin secretion, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Mechanism of Action: The GnRH Receptor Signaling Pathway

The binding of this compound to the GnRH receptor on pituitary gonadotropes triggers a cascade of intracellular events that culminate in the synthesis and release of LH and FSH. This signaling pathway is primarily mediated through the Gq/11 family of G proteins.

Upon activation by this compound, the GnRH receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC).

This activation of PKC and the elevation of intracellular Ca²⁺ orchestrate two critical downstream events:

-

Gonadotropin Secretion: The surge in intracellular calcium is a primary trigger for the exocytosis of vesicles containing pre-synthesized LH and FSH, leading to their acute release into the bloodstream.

-

Gonadotropin Synthesis: The activation of PKC and other downstream signaling molecules, such as the mitogen-activated protein kinase (MAPK) cascade, promotes the transcription of the genes encoding the common alpha-subunit (α-GSU) and the specific beta-subunits of LH (LHβ) and FSH (FSHβ). This ensures the sustained synthesis of new gonadotropins.

The frequency of GnRH pulses plays a crucial role in the differential regulation of LH and FSH. High-frequency pulses preferentially stimulate LH release, while low-frequency pulses favor FSH secretion.

Quantitative Effects on LH and FSH Secretion

The impact of this compound on LH and FSH levels is dose- and time-dependent. The following tables summarize quantitative data from various studies.

Diagnostic GnRH Stimulation Test in Humans

The GnRH stimulation test is a standard diagnostic procedure to assess the functional integrity of the hypothalamic-pituitary-gonadal axis. A single intravenous or subcutaneous bolus of gonadorelin is administered, and serial blood samples are collected to measure the LH and FSH response.

Table 1: Representative Peak LH and FSH Responses to a 100 µg Intravenous Gonadorelin Bolus in Healthy Adults

| Parameter | Baseline (IU/L) | Peak Response (IU/L) | Time to Peak (minutes) |

| LH | 1.5 - 9.0 | 15 - 60 | 30 |

| FSH | 1.5 - 12.0 | 3 - 20 | 60 |

Note: Values are approximate and can vary based on age, sex, and pubertal status. Data synthesized from multiple sources for illustrative purposes.

Pulsatile this compound Therapy in Hypogonadotropic Hypogonadism

Pulsatile administration of this compound is used to induce puberty and restore fertility in individuals with deficient endogenous GnRH secretion.

Table 2: LH and FSH Levels in Men with Congenital Hypogonadotropic Hypogonadism (CHH) Before and During Pulsatile Gonadorelin Therapy

| Hormone | Baseline (IU/L) | During Pulsatile Therapy (IU/L) |

| LH | < 1.0 | 3.0 - 10.0 |

| FSH | < 1.0 | 3.0 - 10.0 |

Pulsatile regimen: 10 µg subcutaneous bolus every 90 minutes. Data adapted from studies on CHH patients.

Continuous Gonadorelin Agonist Infusion in Men

Continuous administration of a GnRH agonist, such as a long-acting gonadorelin analogue, leads to pituitary desensitization and suppression of gonadotropin secretion.

Table 3: Effect of Continuous GnRH Agonist Infusion on LH and FSH in Healthy Men

| Hormone | Baseline | Initial Flare (Day 1-3) | Suppression (Week 4 onwards) |

| LH | Normal Range | Significant Increase | Below Baseline |

| FSH | Normal Range | Moderate Increase | Below Baseline |

Note: This table illustrates the typical biphasic response to continuous GnRH agonist administration. Specific values depend on the agonist and dose used. Data based on studies of continuous GnRH agonist infusion.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data in studies involving this compound.

GnRH Stimulation Test Protocol (Diagnostic)

This protocol outlines the procedure for assessing pituitary gonadotrope function.

Materials:

-

This compound for injection

-

Sterile saline for reconstitution

-

Intravenous cannula and infusion set

-

Blood collection tubes (serum separator tubes)

-

Centrifuge

-

Freezer for sample storage (-20°C or lower)

Procedure:

-

Patient Preparation: No fasting is typically required.

-

Cannulation: Insert an intravenous cannula for blood sampling and drug administration.

-

Baseline Blood Sample: Collect a blood sample at time zero (t=0) for baseline measurement of LH, FSH, and relevant sex steroids (testosterone or estradiol).

-

Gonadorelin Administration: Administer a single bolus of this compound. The standard adult dose is 100 µg intravenously. For children, the dose is often weight-based (e.g., 2.5 µg/kg).

-

Post-Administration Blood Sampling: Collect blood samples at 30 and 60 minutes post-injection for LH and FSH measurement. Additional time points may be included depending on the research question.

-

Sample Processing: Allow blood to clot, then centrifuge to separate serum. Aliquot serum and store at -20°C or below until analysis.

-

Hormone Analysis: Measure LH and FSH concentrations using a validated immunoassay, such as an immunochemiluminometric assay (ICMA) or radioimmunoassay (RIA).

Pulsatile this compound Infusion for Therapeutic Use

This protocol describes the setup for long-term pulsatile delivery of this compound.

Equipment:

-

Portable infusion pump

-

Subcutaneous or intravenous infusion set

-

This compound solution at the prescribed concentration

Procedure:

-

Pump Programming: Program the portable infusion pump to deliver a specific dose of this compound (e.g., 5-20 µg) at a set frequency (e.g., every 90-120 minutes).

-

Infusion Site: Insert the subcutaneous or intravenous catheter according to sterile procedure. The subcutaneous site is typically on the abdomen and should be rotated regularly.

-

Monitoring: Regularly monitor serum LH, FSH, and sex steroid levels to ensure they are within the target physiological range and adjust the dose as needed.

Hormone Measurement Techniques

Accurate quantification of LH and FSH is paramount. Modern immunoassays offer high sensitivity and specificity.

-

Immunochemiluminometric Assay (ICMA): This is a highly sensitive and widely used method. It employs antibodies labeled with a chemiluminescent molecule. The amount of light emitted is proportional to the hormone concentration. ICMA can accurately measure very low levels of gonadotropins, which is particularly useful in prepubertal children.

-

Radioimmunoassay (RIA): A classic and highly sensitive technique that uses a radiolabeled hormone to compete with the hormone in the sample for binding to a specific antibody. While still in use, the handling of radioactive materials requires specialized facilities and licensing.

Conclusion

This compound remains a cornerstone in the study and treatment of reproductive disorders. Its ability to either stimulate or suppress LH and FSH secretion based on the administration pattern provides a versatile tool for both research and clinical applications. A thorough understanding of its mechanism of action, quantitative effects, and the appropriate experimental protocols is essential for professionals in the field. The data and methodologies presented in this guide offer a solid foundation for designing and interpreting studies involving this potent GnRH analogue, ultimately contributing to advancements in reproductive science and medicine.

Preliminary In-Vitro Studies of Gonadorelin Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in-vitro studies of Gonadorelin diacetate, a synthetic decapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH). This document outlines the mechanism of action, key experimental protocols, and available quantitative data to support further research and development in reproductive medicine and related fields.

Introduction

This compound acts as a potent agonist at the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor expressed on the surface of pituitary gonadotrope cells.[1][2][3] Its primary physiological role is to stimulate the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[4][5][6] This action is fundamental to the regulation of the hypothalamic-pituitary-gonadal axis, which governs reproductive function.[4] The pulsatile administration of this compound mimics the natural secretion pattern of GnRH, leading to the stimulation of gonadotropin release, whereas continuous exposure can lead to receptor downregulation and suppression of this pathway.[1]

Mechanism of Action and Signaling Pathway

Upon binding to the GnRHR, this compound initiates a cascade of intracellular signaling events. The activated receptor couples to Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. Both DAG and elevated Ca2+ levels synergistically activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately culminating in the synthesis and secretion of LH and FSH.

Quantitative Data

The following table summarizes the available quantitative data from preliminary in-vitro studies of this compound and other relevant GnRH agonists.

| Parameter | Agonist | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | Gonadorelin | 13 nM | CHO cells expressing human GnRHR | [1] |

| Potency Comparison | Gonadorelin | - | Bovine pituitary cultures (Stimulates LH release at 1 µM) | [1] |

| Potency Comparison | Gonadorelin | - | Rat anterior pituitary cultures (Stimulates LH and FSH release at 0.1 µg) | [1] |

Experimental Protocols

Detailed methodologies for key in-vitro experiments are crucial for the accurate assessment of this compound's biological activity.

Radioligand Binding Assay